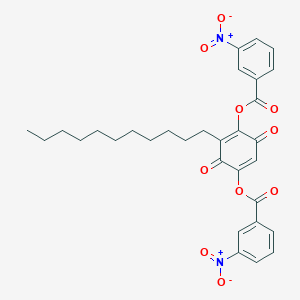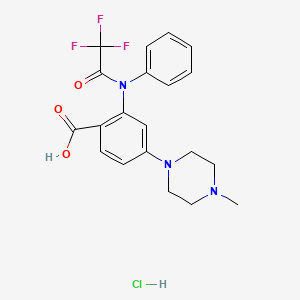
4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one is an organic compound characterized by the presence of trifluoromethyl and diphenyl groups. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group attached to a butenone backbone. The presence of fluorine atoms imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one typically involves the reaction of 4,4,4-trifluoro-1,3-diphenylbut-2-en-1-one with appropriate reagents under controlled conditions. One common method involves the use of copper-catalyzed thioketalization, where thiols are added to the enone substrate in the presence of a copper catalyst . This method allows for the formation of thioketals with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as enzyme inhibitors and drug candidates.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one involves its interaction with molecular targets through its trifluoromethyl and diphenyl groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with proteins and other biomolecules underlies its utility in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another fluorinated compound with similar structural features.
4,4,4-Trifluoro-2-buten-1-ol: A related compound with a hydroxyl group instead of a ketone.
4,4,4-Trifluoro-2-methylbut-1-ene: A compound with a methyl group in place of one of the phenyl groups.
Uniqueness
4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one is unique due to its combination of trifluoromethyl and diphenyl groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile fluorinated compounds .
Propiedades
Número CAS |
921932-36-7 |
|---|---|
Fórmula molecular |
C16H11F3O |
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-1,2-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)11-14(12-7-3-1-4-8-12)15(20)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
NQNDVASDCKVTFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(F)(F)F)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)
![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
![8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12638546.png)
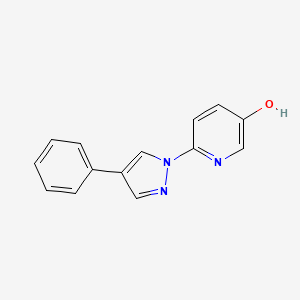
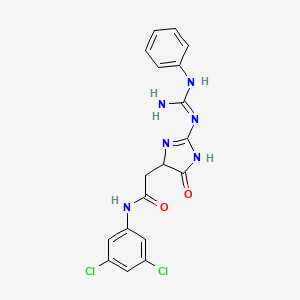
![2-(1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3'-piperidine]-3-yl)aceticacid](/img/structure/B12638550.png)

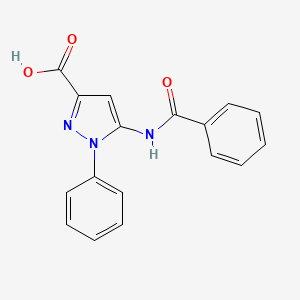

![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)
